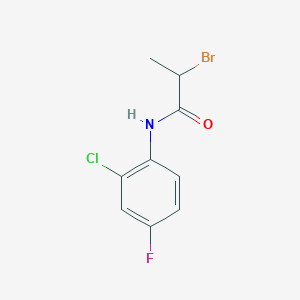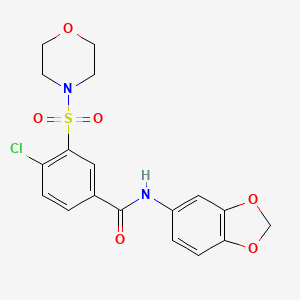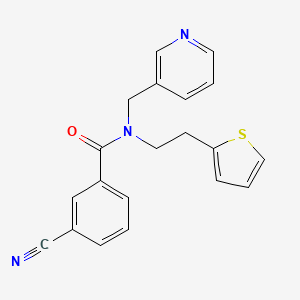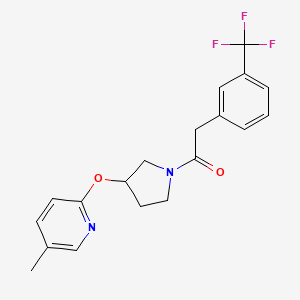
Aza(3-(2,4-dichlorophenyl)-7-methyl(6,7,8-trihydrocinnolin-5-ylidene))ethoxymethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aza(3-(2,4-dichlorophenyl)-7-methyl(6,7,8-trihydrocinnolin-5-ylidene))ethoxymethane is a useful research compound. Its molecular formula is C17H17Cl2N3O and its molecular weight is 350.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Reactivity and Transformation Studies
Research also delves into the reactivity and transformation characteristics of related azo and aza compounds. The study of aza[60]fullerene monoadducts, for example, provides insight into the radical reactivity of such compounds, illustrating their potential in forming complex structures with specific reactants like 9-alkyl-substituted fluorenes and dihydroanthracene (Vougioukalakis et al., 2010). Additionally, the examination of unexpected transformations of 1-aza-1,3,4-trienes in alcoholic potassium hydroxide uncovers new classes of aza dienes, highlighting the versatility of these compounds in organic synthesis (Nedolya et al., 2011).
Bioconjugation and Luminescence
In the realm of bioconjugation, a study demonstrates the efficient formation of water- and air-stable aza-ylides using the Staudinger reaction, which is significant for chemical modifications in living cells (Meguro et al., 2018). Furthermore, the self-assembly of lanthanide complexes with 2-aldehyde-8-hydroxyquinolinate-based compounds has been observed to exhibit near-infrared (NIR) luminescence, a property that can be harnessed for various technological applications (Zhang et al., 2015).
Propiedades
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N-ethoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O/c1-3-23-22-17-7-10(2)6-15-13(17)9-16(21-20-15)12-5-4-11(18)8-14(12)19/h4-5,8-10H,3,6-7H2,1-2H3/b22-17+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITFJVYFZSBAKO-OQKWZONESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=C1CC(CC2=NN=C(C=C21)C3=C(C=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/N=C/1\CC(CC2=NN=C(C=C21)C3=C(C=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2444701.png)

![5-methyl-N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2444704.png)
![Ethyl 7-ethoxy-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2444706.png)

![[3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2444710.png)
![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2444711.png)






![2-Methyl-4-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2444724.png)